molecular formula C7H10N4S B12169494 N'-Phenylhydrazinecarbothiohydrazide CAS No. 2550-71-2

N'-Phenylhydrazinecarbothiohydrazide

Cat. No.: B12169494
CAS No.: 2550-71-2
M. Wt: 182.25 g/mol
InChI Key: SUSBRIALKDOCCS-UHFFFAOYSA-N
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Description

Carbonothioicdihydrazide, 2-phenyl- is an organic compound with the molecular formula C7H10N4S. It is also known as 1-phenylthiocarbohydrazide. This compound is characterized by the presence of a phenyl group attached to a thiocarbohydrazide moiety. It has a molecular weight of 182.25 g/mol and is used in various chemical reactions and applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonothioicdihydrazide, 2-phenyl- typically involves the reaction of phenylhydrazine with carbon disulfide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of Carbonothioicdihydrazide, 2-phenyl- can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Carbonothioicdihydrazide, 2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted hydrazine derivatives. These products have diverse applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

Carbonothioicdihydrazide, 2-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Carbonothioicdihydrazide, 2-phenyl- involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various chemical reactions, facilitating the formation of new bonds and compounds. The exact molecular targets and pathways depend on the specific application and the nature of the reaction it undergoes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Carbonothioicdihydrazide, 2-phenyl- include:

  • 1-phenylthiocarbazide
  • 1-phenyl-thiocarbonohydrazide
  • 1-phenyl-3-thiocarbohydrazide

Uniqueness

What sets Carbonothioicdihydrazide, 2-phenyl- apart from these similar compounds is its specific structural configuration, which imparts unique reactivity and properties. This makes it particularly valuable in certain chemical syntheses and applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1-amino-3-anilinothiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4S/c8-9-7(12)11-10-6-4-2-1-3-5-6/h1-5,10H,8H2,(H2,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSBRIALKDOCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=S)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404761
Record name N'-Phenylhydrazinecarbothiohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2550-71-2
Record name NSC259
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'-Phenylhydrazinecarbothiohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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